molecular formula C22H27ClN2O2 B1607881 Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate CAS No. 675602-81-0

Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate

Cat. No. B1607881
M. Wt: 386.9 g/mol
InChI Key: KXZRQSGJMOGMSI-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.


Scientific Research Applications

Ligand Binding Studies

Studies have differentiated between ligands for peripheral benzodiazepine binding sites, with findings indicating that certain compounds may act as agonists or partial agonists based on their thermodynamic profiles. These insights suggest potential applications in understanding the physiological relevance of peripheral benzodiazepine binding sites (Le Fur et al., 1983).

Catalysis in Organic Synthesis

Research into the Au(I)-catalyzed intramolecular exo-hydrofunctionalization of allenes with carbon, nitrogen, and oxygen nucleophiles has demonstrated effective methods for the formation of various heterocycles. This highlights the compound's utility in synthetic organic chemistry for creating complex molecular architectures (Zhang et al., 2006).

Agricultural Applications

Developments in polymeric and solid lipid nanoparticles for the sustained release of fungicides like carbendazim and tebuconazole suggest the potential for similar applications in delivering agricultural chemicals. Such technologies aim to reduce environmental toxicity and improve efficacy through targeted delivery systems (Campos et al., 2015).

Enzyme Inhibition Studies

Compounds have been explored for their ability to inhibit cholinesterases, offering insights into the development of treatments for conditions like Alzheimer's disease. These studies underscore the significance of structural and physicochemical features in enhancing inhibitory potency (Pizova et al., 2017).

Antimicrobial Activity

The synthesis and evaluation of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown promising antibacterial activity, particularly against tuberculosis strains. This indicates potential for the development of new antimycobacterial agents (Nural et al., 2018).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes information about toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, or ways in which the synthesis or use of the compound could be improved.


properties

IUPAC Name

benzyl N-[1-(3-chlorophenyl)-3-pyrrolidin-1-ylpropyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2/c1-24(22(26)27-17-18-8-3-2-4-9-18)21(12-15-25-13-5-6-14-25)19-10-7-11-20(23)16-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZRQSGJMOGMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375201
Record name Benzyl [1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate

CAS RN

675602-81-0
Record name Carbamic acid, [1-(3-chlorophenyl)-3-(1-pyrrolidinyl)propyl]methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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